![molecular formula C18H20N2O3S B5296391 N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296391.png)
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide derivatives. It is an inhibitor of histone deacetylase (HDAC) and has been extensively researched for its potential as an anti-cancer agent.
作用機序
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide inhibits HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits the acetylation of non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of oncogenic proteins.
Biochemical and Physiological Effects:
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
実験室実験の利点と制限
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have off-target effects on other enzymes, such as sirtuins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One direction is to investigate the potential of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in combination with other therapies, such as radiation and chemotherapy, for the treatment of cancer. Additionally, the development of more potent and selective HDAC inhibitors, with improved solubility and fewer off-target effects, is an important area of research.
合成法
The synthesis method of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 3-(1-pyrrolidinylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been extensively researched for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(22,23)17-10-3-2-4-11-17)16-9-7-8-15(14-16)18(21)20-12-5-6-13-20/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMACOANUTZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)
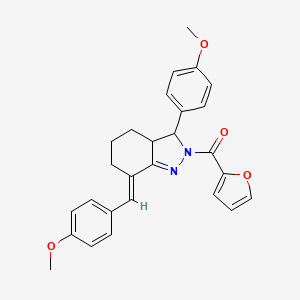
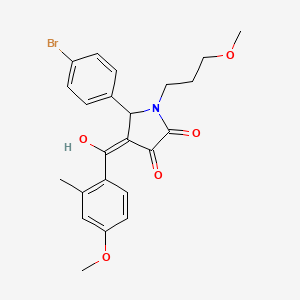
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
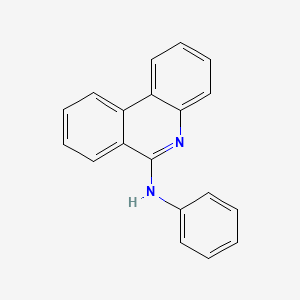
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
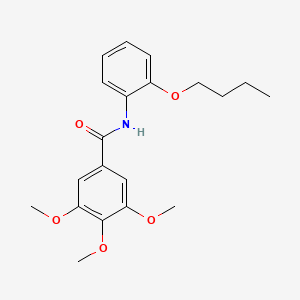
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5296371.png)
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)
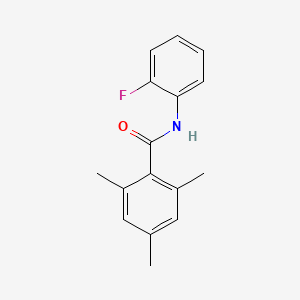
![methyl 2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296400.png)